(1-Methyl-3-oxo-piperazin-2-yl)-acetic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
A novel series of derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, compounds 3a–l were synthesized. These compounds showed promising antidepressant activities investigated by Porsolt’s behavioral despair test and significant antianxiety activity in albino mice (J. Kumar et al., 2017).
Interaction with N-Arylmaleimides
Methyl (3-oxopiperazin-2-ylidene) acetate was found to react with N-arylmaleimides to form previously undescribed compounds, indicating a potential avenue for the development of new chemical structures (Svetlana et al., 2015).
Synthesis of Novel Esters
Stereoselective diazotization of L-phenyl glycine led to the synthesis of new compounds including 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds' structures were supported by spectral and analytical data (P. Acharyulu et al., 2009).
Synthesis of Piperazine Substituted Quinolones
A series of 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines and methyl 2-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino] alkanoates were developed. These compounds were key intermediates for the preparation of a series of 1-[2-((4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino)alkylcarbony]-4-substituted piperazine derivatives (Walid Fathalla & P. Pazdera, 2017).
Synthesis and Biological Evaluation of Carbazole Derivatives
A series of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized. These compounds exhibited significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (D. Sharma et al., 2014).
Antihelminthic Activity of Benzimidazolylthioacetylpiperazine Derivatives
Newly synthesized piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed higher activity against Trichinella spiralis in vitro compared to albendazole. Compounds exhibited efficacies of 96.0%, 98.4%, and 100% against the parasite, showcasing potential in antiparasitic treatments (A. Mavrova et al., 2006).
Synthesis and Electrochemical Studies of New Mannich Bases
A series of new Mannich bases with electrochemical properties were synthesized and characterized. The electrochemical behavior of these compounds was studied by polarography and cyclic voltammetry, indicating potential applications in various fields (K. Naik et al., 2013).
Properties
IUPAC Name |
2-(1-methyl-3-oxopiperazin-2-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-9-3-2-8-7(12)5(9)4-6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFKALJCAUQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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